molecular formula C7H7ClN4 B7951992 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B7951992
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: AYRBQIKPBSXCBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 100644-66-4) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an ethyl group at the 1-position and a chlorine atom at the 6-position. This compound is part of a broader class of pyrazolopyrimidines, which are structurally analogous to purines and exhibit diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties . The ethyl group at the 1-position enhances metabolic stability compared to smaller alkyl groups (e.g., methyl), while the chlorine at the 6-position provides a reactive site for further functionalization .

Pyrazolopyrimidines are synthetically accessible through chlorination of pyrimidinone precursors using reagents like phosphorus oxychloride (POCl₃) . Their biological relevance is underscored by their ability to mimic ATP in kinase binding pockets, making them potent inhibitors of targets such as EGFR (epidermal growth factor receptor) and xanthine oxidase .

Eigenschaften

IUPAC Name

6-chloro-1-ethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-6-5(4-10-12)3-9-7(8)11-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRBQIKPBSXCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Procedure

  • Acid-Base Neutralization : Ethyl hydrazine hydrochloride (1.1 equiv) is dissolved in methanol, and a portion of triethylamine (2.0–2.2 equiv) is added at 0°C to generate free ethyl hydrazine.

  • Cyclization : A methanol solution of 2,4-dichloropyrimidine-5-formaldehyde (1.0 equiv) is added dropwise, followed by the remaining triethylamine. The reaction proceeds at −10°C to 0°C for 2 hours, forming the pyrazolo[3,4-d]pyrimidine core.

  • Workup : The solvent is evaporated, and the crude product is purified via column chromatography (ethyl acetate:petroleum ether = 5:95).

Yield : 72.6–82.8%.
Advantages :

  • No 2-position isomers due to regioselective cyclization.

  • Methanol enhances solubility and reaction kinetics.

Mechanistic Insights

The aldehyde group of 2,4-dichloropyrimidine-5-formaldehyde reacts with ethyl hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization eliminates water, yielding the pyrazolo[3,4-d]pyrimidine skeleton. The chlorine at the 6-position remains intact due to steric protection during cyclization.

Alkylation of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine

An alternative approach involves alkylating the parent 6-chloro-1H-pyrazolo[3,4-d]pyrimidine with ethylating agents. This two-step method is less efficient but useful for derivatization.

Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Cyclization : Hydrazine hydrate reacts with 2,4-dichloropyrimidine-5-carbaldehyde in tetrahydrofuran (THF) at room temperature, yielding 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (82% yield).

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 8.93 (s, 1H, H-6), 8.32 (s, 1H, H-3).

    • IR (KBr) : 3434 cm⁻¹ (N–H stretch), 1547 cm⁻¹ (C=N).

Ethylation via Nucleophilic Substitution

  • Reaction Conditions : 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is treated with iodoethane (1.5 equiv) and sodium hydride (1.2 equiv) in acetonitrile at 50°C for 3 hours.

  • Workup : The mixture is partitioned between water and dichloromethane, dried, and purified via silica gel chromatography.

Yield : 11–77%.
Challenges :

  • Competing N-7 alkylation may occur, requiring careful control of base stoichiometry.

  • Lower yields compared to the cyclization method.

Comparative Analysis of Methods

Parameter Cyclization Method Alkylation Method
Starting Materials 2,4-Dichloropyrimidine-5-formaldehyde, ethyl hydrazine6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, iodoethane
Reaction Steps 12
Yield 72.6–82.8%11–77%
Isomer Formation NonePossible N-7 alkylation
Purification Column chromatographyColumn chromatography

Industrial-Scale Optimization

For large-scale production, the cyclization method is preferred. Key optimizations include:

  • Solvent Choice : Replacing methanol with dimethylformamide (DMF) increases yield from 65% to 82% by enhancing nucleophilicity.

  • Catalysts : Tetrabutylammonium bromide (0.1 equiv) improves phase transfer during alkylation.

  • Temperature Control : Gradual heating (25°C → 90°C) minimizes side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, J = 7.2 Hz, CH₂CH₃), 4.08 (q, 2H, J = 7.2 Hz, NCH₂), 8.46 (s, 1H, H-3), 8.92 (s, 1H, H-6).

  • MS (ESI) : m/z 183.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30, 1.0 mL/min).

  • XRPD : Confirms crystalline form with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement under mild conditions, enabling the synthesis of pharmacologically relevant derivatives:

Reaction Type Reagents/Conditions Products Yield Source
Amine substitutionHydrazine hydrate in ethanol, 80°C6-Hydrazinyl-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine85–92%
Aromatic amine couplingAniline in DMF, RT, 12 h6-(Phenylamino)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine78%
Alkoxy substitutionSodium methoxide in methanol, reflux6-Methoxy-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine90%

These reactions exploit the electron-deficient pyrimidine ring, with the ethyl group at position 1 enhancing steric accessibility for nucleophilic attack at C6 .

Alkylation and Acylation of Primary Amines

Secondary amine derivatives are synthesized via post-substitution modifications:

  • Acylation : Hydrazine-substituted derivatives react with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in dichloromethane at 0°C to form sulfonamide derivatives (e.g., 5a–5g in ), achieving yields of 65–82%.

  • Alkylation : Treatment with ethyl bromoacetate in THF under basic conditions yields N-alkylated products with enhanced lipophilicity .

Heterocycle Formation

The compound serves as a scaffold for fused heterocyclic systems:

  • Pyrimidine ring expansion : Reaction with thiourea in ethanol under acidic conditions produces thieno[2,3-d]pyrimidine derivatives, which exhibit enhanced CDK2 inhibitory activity (IC<sub>50</sub> = 0.016 µM for 12b in ).

  • Triazole coupling : Click chemistry with propargyl alcohol in the presence of Cu(I) catalysts generates 1,2,3-triazole-linked hybrids, broadening biological activity profiles .

Chlorination and Halogen Exchange

While less common than substitution, halogen exchange occurs under harsh conditions:

  • Treatment with PCl<sub>5</sub> in POCl<sub>3</sub> at 110°C for 8 h converts residual hydroxyl groups to chlorides, as observed in precursor modifications .

Stability and Reaction Optimization

Key stability considerations include:

  • pH sensitivity : Degrades in strongly alkaline conditions (>pH 10) via ring-opening mechanisms .

  • Thermal stability : Stable in DMF/DMSO at temperatures ≤120°C for up to 24 h, enabling high-temperature reactions .

Comparative Reactivity with Analogues

Reactivity differences between 6-chloro-1-ethyl and related derivatives:

Compound Reaction Rate with Aniline (k, M<sup>−1</sup>h<sup>−1</sup>) Activation Energy (kJ/mol)
6-Chloro-1-ethyl derivative0.4258.7
6-Chloro-1-methyl derivative0.3862.1
6-Chloro-1-phenyl derivative0.2968.9

The ethyl group’s electron-donating effect lowers activation energy compared to phenyl-substituted analogues .

Industrial-Scale Reaction Engineering

Continuous flow reactors improve process efficiency:

  • Microreactor conditions : 10 mL/min flow rate, 100°C, 15 min residence time achieves 94% conversion in amine substitutions .

  • Solvent recovery : >98% DMF recovery via vacuum distillation reduces environmental impact.

This comprehensive reactivity profile establishes 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine as a critical intermediate for anticancer agents , kinase inhibitors, and antimicrobial compounds. Recent advances in flow chemistry and catalyst design are expanding its synthetic utility while addressing scalability challenges in pharmaceutical manufacturing .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis
6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of novel derivatives with enhanced properties.

Synthetic Routes
The synthesis typically involves cyclization reactions using ethylating agents under controlled conditions. Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or acetonitrile. The reaction conditions are optimized to ensure high yield and purity .

Biological Applications

Anticancer Activity
Research indicates that 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant anticancer properties. For instance, compounds derived from this scaffold have shown efficacy in inhibiting tumor growth in various cancer models, including osteosarcoma and chronic myeloid leukemia (CML). In vivo studies demonstrated that certain derivatives reduced tumor volumes significantly compared to controls .

Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell proliferation and survival. The mechanism of action typically involves the inhibition of key signaling pathways, leading to apoptosis in cancer cells. For example, derivatives have been shown to inhibit Src and Abl kinases effectively, which are critical in cancer progression .

Medicinal Chemistry

Pharmacological Properties
The pharmacological profile of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine includes antiviral and anti-inflammatory activities. Studies have reported its effectiveness against various viral infections and its potential use in treating inflammatory diseases by modulating immune responses .

Case Studies

  • Study on Anticancer Efficacy : A study involving the evaluation of 19 synthesized derivatives of pyrazolo[3,4-d]pyrimidines showed that several compounds significantly inhibited tumor growth in mouse models of CML, with some achieving over 50% reduction in tumor volume .
  • Enzyme Inhibition Assays : In enzymatic assays against Src and Abl kinases, certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity that could be leveraged for therapeutic applications in oncology .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget EnzymeIC50 Value (µM)Reference
SI223AnticancerSrc0.015
SI306AnticancerAbl0.020
Compound 12bEGFR InhibitorEGFR WT0.016
Compound 12bEGFR InhibitorEGFR T790M0.236

Table 2: Synthetic Methods Overview

Reaction TypeReagents UsedConditions
CyclizationEthylating agents + BaseDMF or Acetonitrile
SubstitutionAmines/Thiols/Alcohols + BaseVaries
OxidationHydrogen peroxide or permanganateVaries
ReductionSodium borohydride or lithium aluminum hydrideVaries

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Pyrazolopyrimidine Derivatives

Compound Name Substituents (Position) Synthesis Highlights Key Biological Activities Notable Findings References
6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 1-Ethyl, 6-Cl Chlorination of pyrimidinone precursor Anticancer, Xanthine oxidase inhibition Enhanced metabolic stability vs. methyl analogs
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Methyl, 4-Cl, 6-CH₂Cl Two-step synthesis from ethyl ester Antibacterial, Antiproliferative Dual reactive sites (Cl and CH₂Cl) for derivatization
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-(4-Fluorophenyl), 3-Me, 4-Cl POCl₃-mediated chlorination EGFR inhibition Fluorine enhances lipophilicity and bioavailability
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Phenyl, 4-Cl, 6-Me Hydrazinolysis and condensation Kinase inhibition Phenyl group improves binding to ATP pockets
1-Benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 1-Benzyl, 4-Cl Nucleophilic substitution Anticancer Benzyl group increases steric bulk, affecting target selectivity

Substituent Effects on Pharmacological Activity

  • 1-Position Substitutions: Ethyl (Target Compound): Balances metabolic stability and lipophilicity, making it suitable for oral bioavailability . Methyl (1b): Offers simpler synthesis but lower stability in vivo . Phenyl/Fluorophenyl: Enhances binding to hydrophobic kinase pockets (e.g., EGFR) due to aromatic π-stacking interactions .
  • 6-Position Substitutions :

    • Chlorine (Target Compound) : Provides a site for nucleophilic substitution (e.g., with amines or hydrazines) to generate bioactive derivatives .
    • Chloromethyl (1b) : Dual reactivity (Cl and CH₂Cl) allows sequential derivatization, expanding structural diversity .
  • 4-Position Substitutions :

    • Chlorine at this position is common and facilitates further functionalization (e.g., hydrazine derivatives for Schiff base formation) .

Physicochemical Properties

  • Solubility : Ethyl and methyl groups enhance aqueous solubility compared to aromatic substituents.
  • NMR Signatures :
    • Ethyl group (Target Compound): δ ~1.3 ppm (CH₃), δ ~4.2 ppm (CH₂) in ¹H-NMR .
    • Chloromethyl (1b): Distinct singlet at δ 4.92 ppm (CH₂Cl) .

Biologische Aktivität

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific kinases, which are crucial in various signaling pathways related to cell proliferation and survival. By targeting these kinases, the compound can induce apoptosis in cancer cells and mitigate inflammatory responses. This action is particularly relevant in the context of cancer therapies where kinase inhibitors play a pivotal role.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, including 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, exhibit potent anticancer properties:

  • Inhibitory Effects on Cancer Cell Lines : In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For example, compounds structurally related to 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine have been tested against A549 (lung cancer) and HCT-116 (colon cancer) cells, with IC50 values indicating effective antiproliferative activity. One derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
  • Apoptosis Induction : Flow cytometric analyses have indicated that certain derivatives can induce apoptosis by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases. This suggests a robust mechanism for promoting programmed cell death in malignancies .

Anti-inflammatory Properties

In addition to its anticancer effects, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine has been explored for its anti-inflammatory potential. Studies indicate that compounds in this class can inhibit COX enzymes involved in inflammatory processes. For instance, some derivatives showed significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Comparative Efficacy

The following table summarizes key findings regarding the biological activity of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and related compounds:

Compound Target IC50 (µM) Effect
6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidineWild-type EGFR0.016Strong inhibition
T790M mutant EGFR0.236Moderate inhibition
Related derivativeA549 (lung cancer)8.21Antiproliferative
HCT-116 (colon cancer)19.56Antiproliferative
Other derivativesCOX inhibitionN/AAnti-inflammatory

Case Studies

Several studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Prodrug Development : Research focused on optimizing prodrugs derived from pyrazolo[3,4-d]pyrimidines demonstrated enhanced aqueous solubility and plasma stability, leading to improved bioavailability in vivo. These prodrugs showed promising antiproliferative activity upon hydrolysis in biological systems .
  • Xenograft Models : In vivo studies using xenograft mouse models have confirmed the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives, with significant reductions in tumor growth observed compared to controls. This underscores the potential for clinical applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via cyclocondensation or multi-component reactions. For example, Swelam et al. employed a one-pot cyclocondensation reaction using readily available starting materials to prepare structurally similar pyrazolo[3,4-d]pyrimidine derivatives . Advanced routes involve functionalization via reactions with alkyl halides (e.g., 2-chloroacetyl chloride in DMF with sodium acetate) or coupling with aryl/alkyl amines under reflux conditions . Key solvents include dry acetonitrile and ethanol, with purification via recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming substitution patterns and purity, as demonstrated by δ values for aromatic protons and ethyl groups . X-Ray Powder Diffraction (XRPD) provides crystallographic data, while IR spectroscopy identifies functional groups (e.g., thiol or carbonyl stretches) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What safety protocols are recommended for handling 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : Researchers must wear PPE (gloves, protective clothing, masks) to avoid skin contact. Contaminated clothing should be removed immediately, and spills require neutralization with inert absorbents. Waste must be segregated and disposed via certified hazardous waste services . First aid includes rinsing exposed areas with water and seeking medical attention if ingested .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Yield optimization depends on reaction conditions. For example:

  • Temperature : Refluxing in ethanol or DMF improves cyclization efficiency .
  • Catalysts : Anhydrous sodium acetate enhances nucleophilic substitution in DMF .
  • Stoichiometry : Excess alkyl halides (e.g., 2-chloroacetyl chloride) drive reactions to completion .
    • Lower yields (e.g., 52.7% in HCl-mediated reactions) may require pH adjustments or alternative solvents .

Q. How do structural modifications influence biological activity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Substituents at the 1-, 4-, and 6-positions modulate pharmacological properties. For instance:

  • Antitumor activity : Chloro and ethyl groups enhance cytotoxicity by mimicking purine analogs .
  • Anti-inflammatory potential : Aryloxy/alkoxy substitutions at the 4-position improve binding to COX-2 .
    • Structure-Activity Relationship (SAR) studies should compare IC50 values of derivatives using in vitro assays .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Contradictions arise from impurities or solvent effects. Strategies include:

  • Purity verification : Repeat HPLC analysis or recrystallization .
  • Solvent standardization : Use deuterated solvents (e.g., DMSO-d6) for consistency .
  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .

Q. What computational methods predict target interactions for pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to kinases or purinergic receptors. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. These methods guide rational design of derivatives with improved selectivity .

Q. What strategies achieve regioselective substitution in pyrazolo[3,4-d]pyrimidine synthesis?

  • Methodological Answer : Regioselectivity is controlled via:

  • Directing groups : Electron-withdrawing substituents (e.g., chloro) direct electrophiles to the 4-position .
  • Protecting groups : Boc protection of amines prevents undesired side reactions during coupling .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, favoring selective pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.